molecular formula C16H16FN3O3S B2415482 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide CAS No. 954608-02-7

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2415482
CAS No.: 954608-02-7
M. Wt: 349.38
InChI Key: GHORJGMFMNLVIA-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that features a pyridine-3-sulfonamide scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

Synthesis and Chemical Properties

  • Rearrangement and Synthesis Techniques : Research has explored the synthesis and rearrangement of related sulfonamide compounds, leading to the formation of chiral pyrrolidin-3-ones. These methodologies are significant for the development of novel compounds with potential applications in medicinal chemistry and drug discovery (Králová et al., 2019).

  • Selective Inhibition Properties : A study on phenyl (3-phenylpyrrolidin-3-yl)sulfones revealed their application as selective, orally active RORγt inverse agonists, showing potential for therapeutic use in treating conditions like autoimmune diseases (Duan et al., 2019).

  • Anticancer and Antimicrobial Agents : Novel pyridin-N-ethyl-N-methylbenzenesulfonamides were synthesized and evaluated for their anticancer and antimicrobial properties. These compounds showed promising activity against specific cancer cell lines and bacterial strains, highlighting their potential in developing new therapeutic agents (Debbabi et al., 2017).

Applications in Material Science

  • Fluorinated Polyamides : The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been investigated. These materials exhibit high thermal stability, low dielectric constants, and high transparency, making them suitable for applications in electronics and optics (Liu et al., 2013).

Enzymatic and Biological Studies

  • Enzyme-linked Immunosorbent Assay (ELISA) : Development of ELISA for sulfonamide antibiotics analysis in milk samples, utilizing broad specificity antibodies. This research contributes to food safety and regulatory compliance, ensuring the detection of sulfonamide residues in dairy products (Adrián et al., 2009).

  • Heterocyclic Sulfonamides Synthesis : The efficient and selective synthesis of heterocyclic sulfonamides has been explored, demonstrating the versatility of sulfur-functionalized compounds in producing a variety of bioactive molecules (Tucker et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. Sulfonamides, for example, are known to inhibit bacterial growth by interfering with the synthesis of folic acid, a necessary component for bacterial growth .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide typically involves multistep reactions.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure,

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c17-13-3-5-14(6-4-13)20-11-12(8-16(20)21)9-19-24(22,23)15-2-1-7-18-10-15/h1-7,10,12,19H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHORJGMFMNLVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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